molecular formula C12H17NS B8473101 5-(Isobutylthio)indoline

5-(Isobutylthio)indoline

Cat. No. B8473101
M. Wt: 207.34 g/mol
InChI Key: CONVFZKUCZWQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232287B2

Procedure details

An ethanol (14 mL) solution of indolin-5-yl thiocyanate (compound described in the document J. Med. Chem., 1998, vol. 41, p. 1598; 1.33 g, 7.55 mmol) was added to a solution of sodium sulfide nonahydrate (1.84 g, 7.66 mmol) in water (2.8 mL), and the mixture was stirred at 50° C. for 2 hours. To the reaction solution, an ethanol (2.4 mL) solution of isobutyl iodide (1.2 mL, 10.4 mmol) was added, and the mixture was stirred at 50° C. for 2 hours. To the reaction solution, water was added, followed by extraction with ether three times. The obtained organic layer was washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10-80:20-55:45, V/V) to obtain the title compound as brown oil (0.65 g, yield: 41%).
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.84 g
Type
reactant
Reaction Step Three
Name
Quantity
2.8 mL
Type
solvent
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
41%

Identifiers

REACTION_CXSMILES
C(O)C.[NH:4]1[C:12]2[C:7](=[CH:8][C:9]([S:13][C:14]#N)=[CH:10][CH:11]=2)[CH2:6][CH2:5]1.O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+].[CH2:28](I)[CH:29](C)[CH3:30]>O>[CH2:14]([S:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[NH:4][CH2:5][CH2:6]2)[CH:29]([CH3:30])[CH3:28] |f:2.3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC2=CC(=CC=C12)SC#N
Step Three
Name
Quantity
1.84 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
Name
Quantity
2.8 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C(C)C)I
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether three times
WASH
Type
WASH
Details
The obtained organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (hexane:ethyl acetate=90:10-80:20-55:45, V/V)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)C)SC=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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